molecular formula C7H15N B075641 3,3-Dimethylpiperidine CAS No. 1193-12-0

3,3-Dimethylpiperidine

Cat. No.: B075641
CAS No.: 1193-12-0
M. Wt: 113.2 g/mol
InChI Key: CDODDZJCEADUQQ-UHFFFAOYSA-N
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Description

3,3-Dimethylpiperidine is an organic compound with the molecular formula C7H15N. It is a derivative of piperidine, characterized by the presence of two methyl groups attached to the third carbon atom of the piperidine ring. This compound is a colorless liquid at room temperature and is known for its use in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

3,3-Dimethylpiperidine is a potent inhibitor of microsomal prostaglandin E synthases-1 (mPGES-1) . mPGES-1 is an enzyme that plays a crucial role in the production of prostaglandin E2 (PGE2), a bioactive lipid that mediates various physiological and pathological processes.

Mode of Action

The compound interacts with mPGES-1, inhibiting its activity This inhibition results in a decrease in the synthesis of PGE2

Biochemical Pathways

By inhibiting mPGES-1, this compound affects the prostaglandin biosynthesis pathway . This pathway is responsible for the production of prostaglandins, including PGE2, from arachidonic acid. Downstream effects of this inhibition can include a reduction in inflammation and pain, as PGE2 is known to mediate these responses.

Pharmacokinetics

The compound’s molecular weight (1132007 g/mol) suggests that it may have good bioavailability, as smaller molecules are generally more readily absorbed

Result of Action

The primary result of this compound’s action is a reduction in the levels of PGE2 due to the inhibition of mPGES-1 . This can lead to a decrease in inflammation and pain, as PGE2 is a potent mediator of these responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylpiperidine can be synthesized through several methods. One common approach involves the hydrogenation of 3,3-dimethylpyridine using a suitable catalyst such as ruthenium or nickel. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation .

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow hydrogenation process. This method involves the use of a trickle bed reactor where 3,3-dimethylpyridine is hydrogenated in the presence of a catalyst. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3-Dimethylpiperidine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethylpiperidine is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This structural feature makes it particularly useful in certain synthetic applications where steric hindrance and electronic effects play a crucial role .

Properties

IUPAC Name

3,3-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2)4-3-5-8-6-7/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDODDZJCEADUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152402
Record name 3,3-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-12-0
Record name 3,3-Dimethylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethylpiperidine
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Record name 3,3-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylpiperidine
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Synthesis routes and methods

Procedure details

34.0 g per hour of 2,2-dimethyl-4-cyanobutanal (purity 93.4%, 31.8 g, 0.254 mol) and 1450 ml (870 g, 51.1 mol) per hour of liquid ammonia were pumped at 250 bar and 60° C. through a tubular reactor (diameter 16 mm, fill level 50 cm, oil-heated twin jacket) upstream of the hydrogenation reactor and filled with 63.5 g (100 ml) of TiO2 (anatase) in the form of 1.5 mm pellets. The discharge from the reactor was subsequently passed through the hydrogenation reactor from bottom to top at 250 bar and 120° C. while simultaneously passing 100 l (S.T.P.)/h (4.5 mol) of hydrogen through the reactor. The product stream was decompressed to atmospheric pressure and NH3 was removed by distillation. The product from 32.4 hours was separated by fractional distillation on a 30 cm packed column (3 mm glass rings), giving 344.8 g of 3,3-dimethylpiperidine (b.p. 50°-52° C./210 mmHg) and 753.6 g of 2,2-dimethylpentane-1,5-diamine (b.p.=72° C./8 mmHg). The diamine yield was 70.5% of theory.
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
TiO2
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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